1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-
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Overview
Description
1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl- is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl- typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones. One common method is the Bamberger triazine synthesis, which involves the reaction of an amidrazone with a 1,2-dicarbonyl compound under acidic conditions . Another approach is the nucleophilic substitution of a pre-prepared triazine ring with appropriate substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the triazine ring .
Scientific Research Applications
1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact mechanism depends on the specific application and the target organism or system .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar triazine core but have additional triazole rings, which can enhance their biological activities.
1,3,5-Triazines: These compounds have a different arrangement of nitrogen atoms in the ring and are commonly used in the production of resins and dyes.
Uniqueness
1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl- is unique due to its specific substitution pattern and the presence of a thione group.
Properties
Molecular Formula |
C17H15N3S |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methyl]-3-phenyl-1H-1,2,4-triazine-6-thione |
InChI |
InChI=1S/C17H15N3S/c1-12-7-9-13(10-8-12)11-15-17(21)20-19-16(18-15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,21) |
InChI Key |
IKPQKPOEPXQJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NNC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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